Palonosetron Hydrochloride

Description

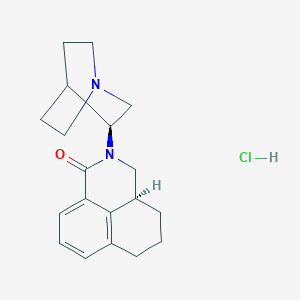

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDRWYVIKMSFFB-SSPJITILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046610 | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135729-62-3, 135729-61-2 | |

| Record name | Palonosetron hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135729-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palonosetron hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palonosetron hydrochloride (Aloxi) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palonosetron hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Ben[de]isoquinolin-1-one,2-(3S)-1-azabicyclo[2.2.2]oct-3-yl-2,3,3α,4,5,6-hexahydro-,monohydrochloride,(3αS)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALONOSETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23310D4I19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Palonosetron Hydrochloride: A Deep Dive into its Unique Mechanism of Action at the 5-HT3 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Palonosetron (B1662849) hydrochloride, a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, exhibits a distinct and complex mechanism of action that differentiates it from first-generation agents such as ondansetron (B39145) and granisetron (B54018). This technical guide provides an in-depth exploration of the molecular interactions between palonosetron and the 5-HT3 receptor, focusing on its unique allosteric binding, positive cooperativity, and prolonged receptor inhibition. We will delve into the experimental evidence that elucidates these properties, present comparative quantitative data, and detail the downstream signaling consequences, including the intriguing crosstalk with the neurokinin-1 (NK-1) receptor pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of palonosetron's core mechanism of action.

Introduction: The 5-HT3 Receptor and the Evolution of Antagonists

The 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily of neurotransmitter receptors.[1] Predominantly expressed in the central and peripheral nervous systems, these receptors are implicated in a variety of physiological processes, including emesis, anxiety, and nociception.[2] Activation of the 5-HT3 receptor by serotonin (B10506) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.

The development of 5-HT3 receptor antagonists revolutionized the management of chemotherapy-induced nausea and vomiting (CINV). First-generation antagonists, such as ondansetron and granisetron, act as competitive antagonists at the serotonin binding site.[3] While effective in controlling acute CINV, their efficacy in delayed CINV is limited. Palonosetron emerged as a second-generation antagonist with a superior clinical profile, particularly in preventing delayed emesis, suggesting a more complex and sustained mechanism of action.[4][5]

The Unique Molecular Interactions of Palonosetron with the 5-HT3 Receptor

Palonosetron's enhanced clinical efficacy is rooted in its unique molecular interactions with the 5-HT3 receptor, which go beyond simple competitive antagonism.

Allosteric Binding and Positive Cooperativity

Unlike first-generation antagonists that exhibit simple bimolecular binding, palonosetron demonstrates allosteric binding and positive cooperativity.[3][6] This means that palonosetron can bind to a site on the receptor that is distinct from the serotonin binding site (an allosteric site). Furthermore, the binding of one palonosetron molecule to the receptor increases the affinity for subsequent palonosetron molecules, a phenomenon known as positive cooperativity. Evidence for this comes from Scatchard and Hill plot analyses of radioligand binding studies, where palonosetron consistently yields Hill coefficients greater than 1.0, indicative of cooperative binding, while ondansetron and granisetron show coefficients of approximately 1.0.[6]

This allosteric interaction is thought to induce conformational changes in the receptor that not only prevent serotonin binding but also lead to a more profound and prolonged state of inhibition.[7]

Prolonged Receptor Inhibition: A Tale of Two Theories

A hallmark of palonosetron's action is its long-lasting inhibition of 5-HT3 receptor function, which persists long after the drug has been cleared from the plasma.[1][3] Two primary mechanisms have been proposed to explain this phenomenon: receptor internalization and slow dissociation kinetics.

2.2.1. Receptor Internalization

Several studies have suggested that palonosetron uniquely triggers the internalization of the 5-HT3 receptor.[5][8] This process involves the removal of the receptor from the cell surface, rendering it inaccessible to serotonin. Evidence for this includes experiments showing that after treatment with palonosetron, the amount of radiolabeled palonosetron associated with whole cells is significantly higher than with isolated cell membranes, and this association is resistant to treatments that would remove surface-bound ligands.[8] Confocal microscopy has also been used to visualize the movement of fluorescently tagged 5-HT3 receptors from the cell surface to the cell interior following palonosetron exposure.[5]

2.2.2. Slow Dissociation Kinetics

More recent evidence, however, points towards palonosetron's extremely slow dissociation from the 5-HT3 receptor as the primary driver of its prolonged action.[1][9] These studies argue that palonosetron acts as a pseudo-irreversible antagonist.[1] Kinetic binding experiments have demonstrated that the dissociation half-life (t1/2) of palonosetron from the 5-HT3 receptor is significantly longer than that of first-generation antagonists, with antagonists causing a more rapid dissociation than agonists.[9][10] This slow off-rate means that palonosetron remains bound to and inhibits the receptor for an extended period, even at low plasma concentrations.[1] Studies using inhibitors of endocytosis have shown that they do not prevent the long-term inhibition of 5-HT3 receptor binding sites by palonosetron, supporting the slow dissociation hypothesis over receptor internalization.[1][2]

Figure 3. A workflow diagram outlining the key steps in a radioligand binding assay used to characterize the interaction of palonosetron with the 5-HT3 receptor.

Receptor Internalization Assays

These experiments are designed to visualize and quantify the movement of 5-HT3 receptors from the cell surface.

-

Objective: To determine if palonosetron induces 5-HT3 receptor internalization.

-

Materials:

-

HEK293 cells transfected with 5-HT3 receptors tagged with a fluorescent protein (e.g., ECFP).

-

Palonosetron, ondansetron, and granisetron.

-

Confocal microscope.

-

-

Methodology (Confocal Microscopy):

-

Culture the transfected cells on glass coverslips.

-

Treat the cells with palonosetron, ondansetron, or granisetron for a specified period.

-

Fix the cells and visualize the localization of the fluorescently tagged receptors using a confocal microscope.

-

Compare the distribution of fluorescence in treated versus untreated cells to assess internalization.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of 5-HT3 receptor function (ion channel activity).

-

Objective: To measure the inhibitory effect of palonosetron on serotonin-induced currents.

-

Materials:

-

Cultured cells (e.g., HEK293) or neurons expressing 5-HT3 receptors.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Extracellular and intracellular recording solutions.

-

Serotonin and palonosetron.

-

-

Methodology:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply serotonin to the cell to evoke an inward current mediated by 5-HT3 receptors.

-

After establishing a stable baseline response, co-apply serotonin with varying concentrations of palonosetron.

-

Measure the reduction in the serotonin-evoked current to determine the inhibitory potency (IC50) of palonosetron.

-

To assess the duration of inhibition, pre-incubate cells with palonosetron, wash it out, and then measure the response to serotonin at various time points.

-

Conclusion

The mechanism of action of palonosetron hydrochloride is multifaceted and distinct from that of first-generation 5-HT3 receptor antagonists. Its allosteric binding, positive cooperativity, and prolonged inhibition of receptor function, likely driven by a slow dissociation rate, provide a strong molecular basis for its enhanced clinical efficacy, particularly in the prevention of delayed CINV. The ability of palonosetron to modulate the crosstalk between the 5-HT3 and NK-1 receptor signaling pathways further underscores its unique pharmacological profile. Continued research into the downstream signaling effects of palonosetron may reveal additional therapeutic applications for this important antiemetic agent. This in-depth understanding of its core mechanism is crucial for the rational design of future antiemetic drugs and for optimizing the clinical use of palonosetron.

References

- 1. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Antiemetic 5-HT3 Receptor Antagonist Palonosetron Inhibits Substance P-Mediated Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ascopubs.org [ascopubs.org]

- 8. Palonosetron triggers 5-HT(3) receptor internalization and causes prolonged inhibition of receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT₃A and 5-HT₃AB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Tenacious Grip: A Technical Guide to Palonosetron's 5-HT3 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding characteristics of Palonosetron (B1662849) to the 5-hydroxytryptamine-3 (5-HT3) receptor. Palonosetron, a second-generation 5-HT3 receptor antagonist, exhibits a unique and potent interaction with its target, distinguishing it from first-generation agents and contributing to its superior clinical efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). This document details the quantitative binding data, the intricate signaling pathways, and the precise experimental methodologies used to elucidate Palonosetron's mechanism of action.

Quantitative Binding Affinity of Palonosetron

Palonosetron is characterized by its exceptionally high binding affinity for the 5-HT3 receptor, which is significantly greater than that of other antagonists in its class.[1][2] This high affinity, coupled with a slow dissociation rate, results in a prolonged and robust blockade of the receptor.[2][3] The binding parameters of Palonosetron are summarized in the tables below, showcasing its potent interaction with both homomeric 5-HT3A and heteromeric 5-HT3AB receptor subtypes.[4][5]

Table 1: Radioligand Displacement and Saturation Binding Data for Palonosetron

| Receptor Subtype | Assay Type | Radioligand | Parameter | Value (nM) |

| 5-HT3A | Displacement | [3H]granisetron | IC50 | 0.60[5] |

| Ki | 0.22 ± 0.07[6], 0.3[5] | |||

| 5-HT3AB | Displacement | [3H]granisetron | IC50 | 0.71[5] |

| Ki | 0.35[5] | |||

| 5-HT3A | Saturation | [3H]palonosetron | Kd | 0.34 ± 0.04[5][7] |

| 5-HT3AB | Saturation | [3H]palonosetron | Kd | 0.15 ± 0.04[5][7] |

Table 2: Functional Inhibition Data for Palonosetron

| Receptor Subtype | Functional Assay | Parameter | Value (nM) |

| 5-HT3A | Inhibition of 5-HT-induced response | IC50 | 0.24[5], 0.38 ± 0.02[6] |

| 5-HT3AB | Inhibition of 5-HT-induced response | IC50 | 0.18[5] |

A key differentiator for Palonosetron is its allosteric binding and positive cooperativity, in contrast to the simple bimolecular and competitive binding of first-generation antagonists like ondansetron (B39145) and granisetron.[1][8] This allosteric interaction is believed to contribute to its prolonged receptor inhibition and unique pharmacological profile.[8][9]

The 5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is a ligand-gated ion channel, unique among serotonin (B10506) receptors which are predominantly G-protein coupled.[10][11] Upon binding of serotonin, the channel opens, allowing a rapid influx of cations, primarily Na+ and Ca2+, leading to neuronal depolarization.[10][11] This influx of calcium can trigger downstream signaling cascades. Palonosetron, by antagonizing this receptor, effectively blocks these downstream effects.

Experimental Protocols

The determination of Palonosetron's binding affinity relies on meticulous experimental procedures. The following sections detail the methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are fundamental for quantifying the interaction between a ligand and a receptor.

Objective: To determine the binding affinity (Ki, Kd) of Palonosetron for 5-HT3 receptors.

Materials:

-

HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors.[12]

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Unlabeled Palonosetron.

-

Glass fiber filters (e.g., GF/C or GF/B), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[4][13]

-

Scintillation cocktail and counter.[12]

Procedure:

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT3 receptor.

-

Homogenize cells in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.[4]

-

-

Competition Binding Assay (to determine IC50 and Ki):

-

Incubate the cell membrane preparation with a fixed concentration of radioligand (e.g., [3H]granisetron) and varying concentrations of unlabeled Palonosetron.[6]

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[4]

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.[12]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[4]

-

Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

-

Saturation Binding Assay (to determine Kd):

-

Incubate the cell membrane preparation with increasing concentrations of the radioligand (e.g., [3H]palonosetron).[4]

-

Follow the same filtration, washing, and counting steps as in the competition binding assay.

-

Data Analysis:

-

For competition assays, the IC50 value is determined from a plot of the percentage of specific binding against the logarithm of the Palonosetron concentration. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

-

For saturation assays, the Kd and Bmax (maximum number of binding sites) are determined by non-linear regression analysis of the specific binding versus radioligand concentration.[4]

Functional Assays (e.g., Calcium Influx Assay)

Functional assays measure the biological response following receptor activation and its inhibition by an antagonist.

Objective: To determine the functional potency (IC50) of Palonosetron in inhibiting 5-HT3 receptor-mediated cellular responses.

Materials:

-

HEK293 cells expressing 5-HT3 receptors.

-

5-HT (Serotonin) as the agonist.

-

Palonosetron.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A fluorescence plate reader (e.g., FLIPR or FlexStation).[5]

Procedure:

-

Cell Preparation:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive dye.

-

-

Assay:

-

Pre-incubate the cells with varying concentrations of Palonosetron.[5]

-

Stimulate the cells with a fixed concentration of 5-HT to induce calcium influx.

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis:

-

The IC50 value is determined by plotting the normalized response (as a percentage of the control response to 5-HT alone) against the logarithm of the Palonosetron concentration and fitting the data to a sigmoidal dose-response curve.[4]

Conclusion

The high binding affinity, slow dissociation kinetics, and allosteric mechanism of action of Palonosetron at the 5-HT3 receptor provide a strong molecular basis for its prolonged and superior clinical efficacy. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the nuanced interactions of this and other compounds with the 5-HT3 receptor, aiding in the development of next-generation antiemetic therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 11. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of palonosetron hydrochloride

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Palonosetron (B1662849) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Palonosetron is a second-generation serotonin (B10506) 5-HT3 receptor antagonist, distinguished by its high binding affinity and long plasma half-life.[1][2] These properties contribute to its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of palonosetron hydrochloride, complete with quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamics: Mechanism of Action and Receptor Interaction

Palonosetron's primary mechanism of action is the selective antagonism of the 5-HT3 receptor.[5][6] These receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone of the area postrema.[5][7] When activated by serotonin released in response to emetogenic stimuli like chemotherapy, the 5-HT3 receptors initiate the vomiting reflex.[7] Palonosetron blocks this activation.[5]

Unlike first-generation 5-HT3 antagonists, palonosetron exhibits unique molecular interactions with its target receptor. It demonstrates allosteric binding and positive cooperativity.[8][9] This means its binding to one site on the receptor increases the affinity of other binding sites, a characteristic not observed with ondansetron (B39145) or granisetron. This interaction leads to receptor internalization, resulting in prolonged inhibition of serotonin signaling.[2]

Receptor Binding Affinity

Palonosetron possesses a strong binding affinity for the 5-HT3 receptor, which is substantially higher than that of first-generation antagonists.[2][6]

| Parameter | Value | Receptor Type | Notes |

| Ki | 0.17 nM | 5-HT3 Receptor | Ki represents the inhibition constant, a measure of binding affinity.[6] |

| Ki | 0.22 ± 0.07 nM | 5-HT3A Receptor | Measured via competition binding with [3H]granisetron.[10] |

| IC50 | ~0.2 nM (pre-incubated) | 5-HT3 Receptor | IC50 is the concentration of an inhibitor where the response is reduced by half.[11] |

| IC50 | ~80 nM (co-applied) | 5-HT3 Receptor | [11] |

Experimental Protocol: Radioligand Binding Assay

The binding affinity of palonosetron to the 5-HT3 receptor is determined using radioligand competition binding assays.

-

Cell Line: Human embryonic kidney (HEK) 293 cells expressing the 5-HT3 receptor.[9]

-

Radioligand: [3H]granisetron, a high-affinity 5-HT3 receptor antagonist, is used to label the receptors.[10]

-

Procedure:

-

HEK 293 cell membranes containing the 5-HT3 receptor are prepared.

-

The membranes are incubated with a fixed concentration of [3H]granisetron (e.g., 0.6 nM).[10]

-

Increasing concentrations of unlabeled palonosetron are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out at a controlled temperature (e.g., 19°C) to inhibit receptor endocytosis.[10]

-

After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.

-

-

Data Analysis: The concentration of palonosetron that inhibits 50% of the specific binding of [3H]granisetron (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the 5-HT3 receptor and the inhibitory action of palonosetron.

References

- 1. Efficacy and safety of palonosetron for the prophylaxis of chemotherapy-induced nausea and vomiting (CINV): a systematic review and meta-analysis of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. A phase III open-label study to assess safety and efficacy of palonosetron for preventing chemotherapy-induced nausea and vomiting (CINV) in repeated cycles of emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

- 9. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Palonosetron Hydrochloride: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of palonosetron (B1662849) hydrochloride, a second-generation 5-HT₃ receptor antagonist. It details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its analysis and characterization.

Chemical Structure and Identity

Palonosetron hydrochloride is the hydrochloride salt of palonosetron. It is a single isomer with two asymmetric carbon atoms, existing in the (S,S)-stereoisomer form.[1]

-

IUPAC Name: (3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride[2]

-

CAS Number: 135729-62-3[2]

-

SMILES: C1Cc2cccc3c2--INVALID-LINK--(C1)CN([C@@H]4CN5CCC4CC5)C3=O.Cl[4]

-

InChI: InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17-;/m1./s1[4]

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white crystalline powder.[5][7] Its properties are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3][5][7] |

| Melting Point | >290°C | [3] |

| pKa | ~8.81 | [8][9] |

| Water Solubility | Freely soluble | [5][6][7] |

| Ethanol/Isopropanol Solubility | Slightly soluble | [1][5][7] |

| Propylene Glycol Solubility | Soluble | [1][5][7] |

| DMSO Solubility | ~20 mg/mL | [10] |

| UV/Vis (λmax) | 210, 239 nm | [10] |

Table 2: Pharmacokinetic Properties

| Parameter | Value | Source(s) |

| Bioavailability (Oral) | 97% | [1] |

| Plasma Half-Life | ~40 hours | [11] |

| Plasma Protein Binding | ~62% | [1][6] |

| Volume of Distribution | ~8.3 ± 2.5 L/kg | [6] |

| Metabolism | Hepatic (CYP2D6, CYP3A4, CYP1A2) | [1][12] |

| Excretion | Primarily renal (~80% recovered in urine) | [1][6][11] |

Mechanism of Action: 5-HT₃ Receptor Antagonism

Palonosetron is a selective 5-HT₃ receptor antagonist with a high binding affinity for this receptor and little to no affinity for other receptors.[5][7] 5-HT₃ receptors are located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[7][12] Chemotherapy can cause the release of serotonin (B10506), which activates these receptors, triggering the nausea and vomiting reflex.[11][12] Palonosetron competitively blocks serotonin from binding to these 5-HT₃ receptors, thereby inhibiting both acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][11]

Signaling Pathway Diagram

Caption: 5-HT₃ receptor signaling pathway and its inhibition by palonosetron.

Key Experimental Protocols

This section details methodologies for the characterization and analysis of this compound.

Radioligand Binding Assay for 5-HT₃ Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of palonosetron for the 5-HT₃ receptor.

Objective: To quantify the interaction between palonosetron and human 5-HT₃A or 5-HT₃AB receptors expressed in a cell line.[13]

Methodology:

-

Cell Culture and Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells are transfected with plasmids encoding the human 5-HT₃A or 5-HT₃AB receptor subunits.[13]

-

Transfected cells are cultured in a suitable medium (e.g., DMEM with fetal bovine serum) at 37°C and 5% CO₂.[13]

-

Once confluent, cells are harvested, homogenized in a cold buffer, and centrifuged to isolate the cell membranes containing the receptors.[13] The membrane pellet is washed and resuspended in the binding buffer.[13]

-

-

Competition Binding Assay:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled 5-HT₃ receptor ligand (e.g., [³H]granisetron).[14]

-

Increasing concentrations of unlabeled palonosetron are added to compete with the radioligand for receptor binding sites.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor.[13]

-

Incubations are carried out at a specified temperature (e.g., 25°C) until equilibrium is reached.[13]

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Stability-Indicating HPLC Method

This protocol is used to quantify palonosetron and assess its stability in the presence of degradation products.

Objective: To develop a quantitative and stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Methodology:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., water with formic or trifluoroacetic acid).[16]

-

Flow Rate: Typically 0.2-1.0 mL/min.[16]

-

Detection: UV detector at a wavelength where palonosetron absorbs strongly (e.g., 210 nm).[10]

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).[17]

-

Create a series of calibration standards by diluting the stock solution.

-

Prepare test samples by dissolving or diluting them to fall within the calibration range.

-

-

Forced Degradation Study (to prove stability-indicating nature):

-

Subject this compound solutions to stress conditions: acid (HCl), base (NaOH), oxidation (H₂O₂), and heat.[18][19]

-

Analyze the stressed samples using the developed HPLC method.

-

The method is considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the peak of the intact palonosetron.[18]

-

-

Validation and Analysis:

-

Validate the method for linearity, precision, accuracy, and specificity according to ICH guidelines.

-

Analyze unknown samples and quantify palonosetron concentration by comparing their peak areas to the calibration curve.

-

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study to validate an HPLC method.

Potentiometric pKa Determination

This protocol provides a method for determining the acid dissociation constant (pKa) of palonosetron.

Objective: To experimentally determine the pKa value of the tertiary amine in palonosetron.

Methodology:

-

Sensor Preparation:

-

Fabricate an ion-selective electrode (ISE) sensitive to the protonated form of palonosetron. This typically involves creating a PVC membrane containing an ion-pair complex (e.g., palonosetron-tetraphenylborate).[9]

-

-

Calibration:

-

Calibrate the prepared ISE in conjunction with a reference electrode (e.g., Ag/AgCl) using standard solutions of this compound of varying concentrations (e.g., 1x10⁻⁵ to 1x10⁻² M) at a constant pH (e.g., pH 5.0).[9]

-

Plot the measured potential (emf) against the logarithm of the palonosetron concentration to generate a calibration curve.[9]

-

-

pH Titration:

-

Prepare a solution of palonosetron at a known concentration.

-

Measure the potential of the solution while incrementally changing the pH, ranging from acidic to basic (e.g., pH 3.0 to 11.0).[9]

-

-

Data Analysis:

-

Plot the measured potential versus the pH of the solution.

-

The resulting titration curve will show a sigmoidal shape. The pKa is the pH at the midpoint of the steepest portion of this curve, which corresponds to the point where the concentrations of the protonated and non-protonated forms of the drug are equal. The stable potential response is typically observed over a pH range of 3.0–8.0.[9]

-

References

- 1. Palonosetron - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. GSRS [precision.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. drugs.com [drugs.com]

- 8. benchchem.com [benchchem.com]

- 9. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Articles [globalrx.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Determination of palonosetron in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US20080152704A1 - Dosage Forms of this compound Having Improved Stability and Bioavailability - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. arlok.com [arlok.com]

An In-depth Technical Guide to the Synthesis and Characterization of Palonosetron Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palonosetron (B1662849) hydrochloride is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist, distinguished by its high binding affinity and extended plasma half-life of approximately 40 hours.[1] It is a potent antiemetic agent used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of palonosetron hydrochloride, including detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers and drug development professionals.

Introduction

This compound is the hydrochloride salt of palonosetron, a selective serotonin (B10506) 5-HT3 receptor antagonist.[4] Chemically, it is (3aS)-2-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1-oxo-1Hbenz[de]isoquinoline hydrochloride.[5] The molecule possesses two chiral centers, and it is synthesized as the (S, S) stereoisomer.[6] this compound is a white to off-white crystalline powder that is freely soluble in water.[5][7] Its primary mechanism of action involves blocking serotonin from binding to 5-HT3 receptors located on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain.[8] This blockade prevents the initiation of the vomiting reflex.[9]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a three-step process starting from (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid and (S)-3-aminoquinuclidine.[10] The key steps in this synthesis are acylation, reduction, and cyclization.[10]

Synthesis Pathway

The synthesis begins with the acylation of (S)-3-aminoquinuclidine with (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid to form an amide intermediate. This is followed by the reduction of the amide and subsequent cyclization to yield palonosetron, which is then converted to its hydrochloride salt.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound:

Step 1: Synthesis of (S, S)-quinuclidine tetralin formamide

-

Dissolve (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid in a suitable organic solvent such as toluene.[11]

-

Add thionyl chloride to the solution and stir at a moderately elevated temperature (e.g., 50-80°C) for 1-6 hours.[11]

-

Cool the reaction mixture and then add (S)-3-aminoquinuclidine, continuing the reaction for another 1-3 hours.[11]

-

After the reaction is complete, cool the mixture, wash, and neutralize it.

-

Extract the product with an organic solvent and concentrate to obtain the solid (S, S)-quinuclidine tetralin formamide.

Step 2: Synthesis of (S, S)-tetralin methyl quinine cyclic amine

-

Dissolve the (S, S)-quinuclidine tetralin formamide and a reducing agent (e.g., sodium borohydride) in an organic solvent at a reduced temperature (-10 to -15°C).[11]

-

Slowly add a solution of boron trifluoride etherate.[11]

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture to isolate the (S, S)-tetralin methyl quinine cyclic amine.

Step 3: Synthesis of this compound

-

Dissolve the (S, S)-tetralin methyl quinine cyclic amine in a suitable solvent.

-

Add a cyclizing agent, such as triphosgene, followed by boron trifluoride etherate, and heat the mixture to reflux.[12]

-

After the cyclization is complete, cool the reaction and add hydrochloric acid.[12]

-

Adjust the pH to make the solution basic, then extract the palonosetron free base with an organic solvent.

-

Concentrate the organic phase and dissolve the residue in a suitable solvent like isopropanol.

-

Add concentrated hydrochloric acid to induce crystallization of this compound.[12]

-

The final product can be further purified by recrystallization.

Characterization of this compound

A variety of analytical techniques are employed to characterize this compound and ensure its purity, identity, and stability. High-Performance Liquid Chromatography (HPLC) is the most widely used method for its determination.[13]

High-Performance Liquid Chromatography (HPLC)

Numerous stability-indicating RP-HPLC methods have been developed for the quantification of this compound.[14][15] These methods are crucial for accurately measuring the drug in the presence of its degradation products.[14]

Table 1: Summary of Chromatographic Conditions for this compound Analysis

| Parameter | Method 1[16] | Method 2[17] | Method 3[18] |

| Column | XTerra® C18 (250x4.6 mm, 5 µm) | Alltima C18 (250 mm x 4.6 mm, 5 μm) | C18 (ODS-UG-5, 250 x 4.6 mm, 5µ) |

| Mobile Phase | 0.03M KH2PO4 (pH 3.2) and Acetonitrile (Gradient) | 0.02 M NaH2PO4 (containing 0.25% triethylamine (B128534) and 0.01 M sodium hexanesulfonate, pH 3.0) and Acetonitrile (40:60) | 0.025M NaH2PO4 (pH 6.9) and Acetonitrile (65:35) |

| Flow Rate | 1.0 mL/min | Not Specified | 1 ml/min |

| Detection Wavelength | 242 nm | 254 nm | 240 nm |

| Retention Time | 10.9 min | Not Specified | 5.6 min |

Table 2: Performance Data of Validated HPLC Methods

| Parameter | Method 1[16] | Method 2[17] | Method 3[18] |

| Linearity Range | 5-30 mcg/mL | 10.3-103.1 mg/L | 0.003-2 mg/ml |

| Correlation Coefficient (r²) | 0.9999 | 0.9999 | Not Specified |

| Accuracy (% Recovery) | 99.3% | 100.4% | 99.35%-100.2% |

| Precision (RSD) | Not Specified | 0.95% | 0.1% |

| LOD | 2.5 ng/mL | Not Specified | 1000 ng/ml |

| LOQ | 7.5 ng/mL | Not Specified | 3000 ng/ml |

Experimental Protocol for HPLC Analysis

The following is a generalized protocol for the RP-HPLC analysis of this compound:

-

Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask with a diluent (e.g., Acetonitrile:Water 50:50 v/v).[16] Sonicate for 15 minutes to ensure complete dissolution, and then make up the volume with the diluent to obtain a concentration of 1000 mcg/mL.[16]

-

Preparation of Working Standard Solution: Dilute the standard stock solution with the diluent to achieve a desired concentration within the linear range of the method (e.g., 25 mcg/mL).[16]

-

Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detection wavelength as detailed in Table 1.

-

Injection and Analysis: Equilibrate the column with the mobile phase for at least 30 minutes.[16] Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions into the chromatograph.[16]

-

Quantification: Record the peak areas and retention times. Construct a calibration curve by plotting peak area against concentration for the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Other Characterization Techniques

-

Mass Spectrometry (MS): LC-MS/MS is a highly sensitive and selective method used for the quantification of palonosetron in biological matrices like human plasma, which is essential for pharmacokinetic studies.[1][19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in the identification of functional groups present in the molecule, confirming its identity.[6]

-

UV-Visible Spectrophotometry: This technique can be used for the quantitative determination of this compound in pharmaceutical dosage forms.[13]

-

Potentiometry: Novel potentiometric methods using ion-selective electrodes have been developed for the determination of palonosetron HCl.[21]

Mechanism of Action and Signaling Pathway

Palonosetron is a selective antagonist of the 5-HT3 receptor.[22] Nausea and vomiting induced by chemotherapy are associated with the release of serotonin from enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the medullary vomiting center, triggering the emetic reflex.[4][9] Palonosetron blocks these receptors, thereby preventing the emetic signal.[8] It exhibits a higher binding affinity and a significantly longer half-life compared to first-generation 5-HT3 antagonists.[23]

Experimental Workflow: Stability-Indicating HPLC Method Validation

The validation of a stability-indicating analytical method is crucial to ensure its reliability for assessing the stability of a drug substance. This involves subjecting the drug to various stress conditions to induce degradation.

Protocol for Forced Degradation Studies

-

Acid Degradation: A solution of this compound is treated with an acid (e.g., 1 N HCl) and refluxed or kept at room temperature for a specified duration.[14] The solution is then neutralized before injection into the HPLC system.[14]

-

Base Degradation: The drug solution is treated with a base (e.g., 1 N NaOH) under similar conditions as acid degradation, followed by neutralization.[14]

-

Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: The solid drug or its solution is subjected to high temperatures.

-

Photolytic Degradation: A solution of the drug is exposed to UV light in a photostability chamber.[14]

The resulting chromatograms from these stressed samples should demonstrate that the peaks of the degradation products are well-resolved from the peak of the intact palonosetron.[14]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic route is a reliable method for its preparation. The various analytical techniques, particularly HPLC, are essential for ensuring the quality, purity, and stability of the final drug product. The information and protocols provided herein serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Palonosetron in the prevention of chemotherapy-induced nausea and vomiting: an evidence-based review of safety, efficacy, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palonosetron | C19H24N2O | CID 6337614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C19H25ClN2O | CID 6918303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. CN101186607A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 12. CN107089979A - A kind of synthesis technique of palonosetron Hcl hydrochloride - Google Patents [patents.google.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. benchchem.com [benchchem.com]

- 15. RP-HPLC method development for this compound. [wisdomlib.org]

- 16. ajptonline.com [ajptonline.com]

- 17. Determination of this compound for Injection by HPLC [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. Sensitive and Selective LC-MS-MS Assay for the Quantification of Palonosetron in Human Plasma and Its Application to a Pharmacokinetic Study [agris.fao.org]

- 20. researchgate.net [researchgate.net]

- 21. Stability indicating potentiometric method for the determination of palonosetron HCl using two different sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Palonosetron - Wikipedia [en.wikipedia.org]

- 23. selleckchem.com [selleckchem.com]

Palonosetron: A Comprehensive Technical Guide to Human Metabolism and Elimination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palonosetron (B1662849) is a second-generation 5-HT3 receptor antagonist characterized by its high binding affinity and long elimination half-life, making it highly effective in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV). A thorough understanding of its metabolic fate and excretion pathways is critical for optimizing its clinical use and for the development of new antiemetic therapies. This technical guide provides an in-depth overview of the metabolism and elimination of palonosetron in humans, compiling quantitative data, detailed experimental methodologies, and visual representations of the key processes involved.

Pharmacokinetic Profile of Palonosetron

The pharmacokinetic properties of palonosetron have been well-characterized in healthy volunteers and cancer patients. Following intravenous administration, palonosetron exhibits a slow elimination from the body.[1] The key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Terminal Elimination Half-Life (t½) | ~40 hours | [1] |

| Total Body Clearance | 0.160 ± 0.035 L/h/kg | [1] |

| Renal Clearance | 0.067 ± 0.018 L/h/kg | [1] |

| Volume of Distribution (Vd) | ~8.3 ± 2.5 L/kg | [1] |

| Plasma Protein Binding | ~62% | [1] |

Metabolism of Palonosetron

Approximately 50% of an administered dose of palonosetron is metabolized in the liver.[1] The primary metabolic pathway involves oxidation, leading to the formation of two main metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron.[1] Both of these metabolites have less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, rendering them pharmacologically inactive.[1]

In vitro studies have identified the cytochrome P450 (CYP) enzyme system as the principal mediator of palonosetron metabolism.[1] The specific isoenzymes involved are:

It is noteworthy that clinical pharmacokinetic parameters do not show significant differences between individuals who are poor or extensive metabolizers of CYP2D6 substrates.[1] Specific in vitro enzyme kinetic parameters (Km, Vmax) for palonosetron with these CYP isoenzymes are not widely reported in the public domain.

References

Palonosetron's Enigmatic Dance with the 5-HT3 Receptor: An In-depth Technical Guide to its Allosteric Binding and Positive Cooperativity

For Immediate Release

A deep dive into the molecular interactions that distinguish palonosetron (B1662849) from its predecessors, offering a rationale for its enhanced clinical efficacy in preventing chemotherapy-induced nausea and vomiting.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the unique pharmacological properties of palonosetron, a second-generation 5-HT3 receptor antagonist. We explore the compelling theory of its allosteric binding and positive cooperativity, supported by a wealth of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Executive Summary

Palonosetron stands apart from first-generation 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, not only due to its higher binding affinity and longer plasma half-life but, more critically, because of its distinct mode of interaction with the 5-HT3 receptor.[1][2] Evidence suggests that palonosetron engages in allosteric binding and exhibits positive cooperativity, a mechanism that is not observed with older drugs in its class.[3][4] This unique interaction is believed to trigger prolonged inhibition of receptor function and may even lead to receptor internalization, contributing to its superior clinical effectiveness, particularly in delayed chemotherapy-induced nausea and vomiting.[5][6] However, there is also compelling research pointing towards palonosetron's interaction with the classic orthosteric binding pocket, sparking a nuanced scientific discussion that this guide will explore.[3][4]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the interaction of palonosetron and other 5-HT3 receptor antagonists with 5-HT3A and 5-HT3AB receptors.

Table 1: Binding Affinity of 5-HT3 Receptor Antagonists

| Compound | Receptor Subtype | Kd (nM) | Ki (nM) | pKi | Reference |

| Palonosetron | 5-HT3A | 0.32 ± 0.07 | 0.22 ± 0.07 | 10.5 | [3][7] |

| 5-HT3AB | 0.18 ± 0.07 | - | - | [3] | |

| Granisetron | 5-HT3A | 0.53 ± 0.15 | - | - | [3] |

| 5-HT3AB | 0.20 ± 0.03 | - | - | [3] | |

| Ondansetron | 5-HT3A | - | 0.47 ± 0.14 | - | [7] |

Table 2: Functional Potency of 5-HT3 Receptor Antagonists

| Compound | Receptor Subtype | IC50 (nM) | Agonist | Cell Line | Reference |

| Palonosetron | 5-HT3A | 0.24 | 5-HT | HEK293 | [8] |

| 5-HT3AB | 0.18 | 5-HT | HEK293 | [8] | |

| 5-HT3A | 0.38 ± 0.02 | [3H]granisetron | COS-7 | [7] | |

| Ondansetron | 5-HT3A | 907 ± 84.9 | [3H]granisetron | COS-7 | [7] |

Table 3: Cooperativity and Dissociation Kinetics of Palonosetron

| Parameter | Receptor Subtype | Value | Ligand for Dissociation | Reference |

| Hill Coefficient (nH) | 5-HT3A (5-HT evoked) | 2.3 | - | [3] |

| 5-HT3AB (5-HT evoked) | 1.3 | - | [3] | |

| Dissociation Half-Life (t1/2) | 5-HT3A | 1.5 h | Palonosetron | [8] |

| 5-HT3AB | 1.0 h | Palonosetron | [8] | |

| 5-HT3A | >10 h | 5-HT | [8] | |

| 5-HT3AB | >10 h | 5-HT | [8] |

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the key signaling pathways and the proposed molecular interactions of palonosetron with the 5-HT3 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of palonosetron with the 5-HT3 receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kd) and density (Bmax) of palonosetron for the 5-HT3 receptor, and to determine the inhibitory constant (Ki) in competition assays.

a) Saturation Binding Assay

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human 5-HT3A or 5-HT3AB receptor subunits. After 48-72 hours of expression, cells are harvested, and crude membranes are prepared by homogenization in a cold buffer followed by centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Protocol:

-

Aliquots of the cell membrane preparation are incubated with increasing concentrations of [3H]palonosetron.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of unlabeled palonosetron.

-

Incubation is carried out at a specified temperature (e.g., 4°C) for a duration sufficient to reach equilibrium (e.g., 24 hours for [3H]palonosetron).[3]

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

b) Competition Binding Assay

-

Assay Protocol:

-

Cell membranes are incubated with a fixed concentration of a 5-HT3 receptor radioligand (e.g., [3H]granisetron) and varying concentrations of unlabeled palonosetron.

-

Incubation and filtration steps are similar to the saturation binding assay.

-

-

Data Analysis: The concentration of palonosetron that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[7]

Functional Assays

Objective: To measure the functional consequence of palonosetron binding to the 5-HT3 receptor, typically by assessing ion channel activity.

a) Calcium Influx Assay

-

Cell Culture: HEK293 cells stably or transiently expressing 5-HT3 receptors are plated in 96-well plates.

-

Assay Protocol:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.

-

The cells are then washed to remove extracellular dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader.

-

Cells are pre-incubated with varying concentrations of palonosetron.

-

The 5-HT3 receptor agonist (e.g., serotonin) is added to stimulate channel opening and subsequent calcium influx.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time.

-

-

Data Analysis: The inhibitory effect of palonosetron is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is determined by plotting the percentage of inhibition against the concentration of palonosetron.

b) Membrane Potential Assay

-

Principle: This assay utilizes a fluorescent dye that is sensitive to changes in cell membrane potential. Activation of the 5-HT3 receptor cation channel leads to membrane depolarization, which is detected as a change in fluorescence.

-

Assay Protocol: The protocol is similar to the calcium influx assay, but a membrane potential-sensitive dye is used instead of a calcium indicator. The fluorescence is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.[8]

-

Data Analysis: The IC50 of palonosetron is determined by quantifying its ability to inhibit the agonist-induced change in fluorescence.

Site-Directed Mutagenesis

Objective: To identify specific amino acid residues within the 5-HT3 receptor that are critical for palonosetron binding and its unique pharmacological effects.

-

Protocol:

-

Specific amino acid residues in the 5-HT3A or 5-HT3B subunit cDNA, hypothesized to be involved in palonosetron binding (based on computational modeling or homology to other receptors), are mutated to other residues (e.g., alanine) using standard molecular biology techniques.

-

The mutated receptor cDNAs are then expressed in a suitable cell line (e.g., HEK293).

-

Radioligand binding and functional assays are performed on the mutant receptors as described above.

-

-

Data Analysis: The binding affinity and functional potency of palonosetron at the mutant receptors are compared to those at the wild-type receptor. A significant change in these parameters for a particular mutant indicates that the mutated residue is important for palonosetron interaction. Studies have used this method to challenge the hypothesis of a distinct allosteric binding site, showing that mutations in the classic orthosteric pocket abolish palonosetron binding.[3][4]

Conclusion

The unique molecular interactions of palonosetron with the 5-HT3 receptor, characterized by allosteric binding and positive cooperativity, provide a compelling explanation for its enhanced and prolonged clinical efficacy. While the precise location of its binding and the full extent of its allosteric modulation are still areas of active investigation, the data presented in this guide underscore a clear distinction from first-generation antagonists. A thorough understanding of these mechanisms, facilitated by the experimental approaches detailed herein, is paramount for the rational design of future antiemetic therapies with improved pharmacological profiles. The ongoing scientific discourse on the orthosteric versus allosteric binding of palonosetron highlights the complexity of its interaction and invites further research to fully unravel its enigmatic dance with the 5-HT3 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring a potential palonosetron allosteric binding site in the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Prolonged inhibition of 5-HT3 receptors by palonosetron results from surface receptor inhibition rather than inducing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonists and antagonists induce different palonosetron dissociation rates in 5-HT3A and 5-HT3AB receptors - PMC [pmc.ncbi.nlm.nih.gov]

Palonosetron Hydrochloride: A Comprehensive Technical Guide on its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties and solubility characteristics of palonosetron (B1662849) hydrochloride (HCl). The information presented herein is intended to support research, development, and formulation activities involving this potent and selective 5-HT3 receptor antagonist. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key characterization techniques.

Physicochemical Properties

Palonosetron HCl is the hydrochloride salt of palonosetron, a second-generation 5-HT3 receptor antagonist. It is a white to off-white crystalline powder.[1] The key physicochemical properties of palonosetron and its hydrochloride salt are summarized in the table below.

Table 1: Physicochemical Properties of Palonosetron and Palonosetron HCl

| Property | Palonosetron (Free Base) | Palonosetron Hydrochloride |

| Chemical Name | (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one | (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride |

| Molecular Formula | C₁₉H₂₄N₂O | C₁₉H₂₄N₂O · HCl |

| Molecular Weight | 296.41 g/mol [2] | 332.87 g/mol [3] |

| Appearance | Solid[4] | White to off-white crystalline powder[1] |

| Melting Point | 87-88 °C[4] | >290 °C[5], 307 °C (decomposes) |

| pKa | ~8.81 | Not applicable |

| Polymorphism | - | At least two crystalline forms (Form I and Form II) and an amorphous form have been identified.[6] |

The significant difference in melting points between the free base and the hydrochloride salt is a critical consideration for formulation and stability studies. The existence of polymorphic forms of palonosetron HCl suggests that the solid-state properties can vary depending on the crystallization conditions, which may impact dissolution and bioavailability.

Solubility Profile

Palonosetron HCl is classified as a Biopharmaceutics Classification System (BCS) Class 1 drug substance, indicating high solubility and high permeability.[6]

Qualitative Solubility: Palonosetron HCl is described as freely soluble in water, soluble in propylene (B89431) glycol, and slightly soluble in ethanol (B145695) and isopropyl alcohol.[1][7] It is sparingly soluble in aqueous buffers.[8]

Quantitative Solubility: The solubility of palonosetron HCl is pH-dependent due to the presence of a tertiary amine.[9] At a pH below its pKa of approximately 8.81, the molecule is predominantly in its ionized, highly water-soluble hydrochloride salt form. As the pH increases and approaches the pKa, the equilibrium shifts towards the less soluble free base, which can lead to precipitation.[9]

Table 2: Solubility of Palonosetron HCl in Various Solvents

| Solvent | Solubility |

| Water | Freely soluble[1] |

| Ethanol | Approximately 0.5 mg/mL[8] |

| Dimethyl Sulfoxide (DMSO) | Approximately 20 mg/mL[8] |

| Dimethylformamide (DMF) | Approximately 10 mg/mL[8] |

| DMSO:PBS (1:4, pH 7.2) | Approximately 0.2 mg/mL[8] |

Signaling Pathway and Mechanism of Action

Palonosetron is a highly potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[10] The primary mechanism of action involves the blockade of serotonin binding to 5-HT3 receptors located on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone of the brain. This blockade prevents the initiation of the vomiting reflex.

Recent studies suggest a more complex interaction than simple competitive antagonism. Palonosetron may exhibit allosteric binding and positive cooperativity at the 5-HT3 receptor.[11] Furthermore, there is evidence of cross-talk between the 5-HT3 and neurokinin-1 (NK-1) receptor signaling pathways, and palonosetron has been shown to inhibit substance P-mediated responses, which may contribute to its efficacy in delayed chemotherapy-induced nausea and vomiting (CINV).[12][13]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties and for assessing the stability of palonosetron HCl are provided below.

Melting Point Determination (Capillary Method)

This protocol is based on the USP General Chapter <741> for melting range determination.

Apparatus:

-

Melting point apparatus with a heating block, temperature control, and a means for observing the sample.

-

Glass capillary tubes (closed at one end).

Procedure:

-

Sample Preparation: Ensure the palonosetron HCl sample is dry and in a fine powder form.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube and pack it down to a height of 2-4 mm.

-

Determination:

-

Place the loaded capillary into the heating block of the melting point apparatus.

-

Heat the block at a controlled rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a precise determination, repeat the measurement with a fresh sample, heating rapidly to a temperature about 10-15°C below the expected melting point, and then reduce the heating rate to 1-2°C per minute.

-

-

Data Recording: Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting point.

References

- 1. [PDF] Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uspbpep.com [uspbpep.com]

- 13. benchchem.com [benchchem.com]

Pharmacology of second-generation 5-HT3 receptor antagonists

An In-depth Technical Guide to the Pharmacology of Second-Generation 5-HT3 Receptor Antagonists

Introduction

The 5-hydroxytryptamine type 3 (5-HT3) receptor antagonists, or "setrons," are a critical class of drugs for managing nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] While first-generation antagonists like ondansetron (B39145) and granisetron (B54018) marked a significant advancement in antiemetic therapy, the emergence of second-generation agents, exemplified by palonosetron (B1662849), has offered superior efficacy, especially in the delayed phase of CINV.[3][4][5]

Palonosetron is distinguished from its predecessors by a unique pharmacological profile, including a significantly higher binding affinity for the 5-HT3 receptor, a longer plasma half-life, and a distinct molecular interaction mechanism.[4][6][7] This guide provides a detailed examination of the pharmacology of second-generation 5-HT3 receptor antagonists, focusing on the molecular mechanisms, comparative pharmacokinetics, and the experimental methodologies used for their characterization.

The 5-HT3 Receptor and its Signaling Pathway

Unlike other serotonin (B10506) receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel belonging to the Cys-loop superfamily.[8][9] These receptors are pentameric structures that form a central ion-conducting pore.[9][10] Upon binding of serotonin (5-HT), the channel opens, allowing for a rapid influx of cations, primarily Na+ and Ca2+, which leads to neuronal depolarization and excitation in the central and peripheral nervous systems.[8][9] This signaling is implicated in the vomiting reflex, with 5-HT3 receptors located on vagal afferent terminals in the gastrointestinal tract and in central sites like the chemoreceptor trigger zone.[2][5]

The activation by serotonin initiates a cascade of events. The initial cation influx and membrane depolarization can trigger further downstream signaling, including calcium-induced calcium release from intracellular stores, which in turn can activate various kinases and signaling pathways.[11]

Molecular Mechanism of Second-Generation Antagonists

First-generation antagonists, such as ondansetron and granisetron, act as competitive antagonists. They bind to the same orthosteric site as serotonin, thereby preventing channel activation through simple bimolecular interaction.[6]

In contrast, palonosetron, the prototypical second-generation antagonist, exhibits a more complex mechanism of action. Studies have demonstrated that palonosetron engages in allosteric binding and positive cooperativity.[6] This means it can bind to a site on the receptor distinct from the serotonin binding site, inducing a conformational change that inhibits receptor function.[12] This allosteric interaction may also prolong the drug's inhibitory effect.[6][12] Furthermore, palonosetron has been shown to trigger the internalization of the 5-HT3 receptor, removing it from the cell surface and leading to a prolonged inhibition of receptor function that persists even after the drug is no longer present in the plasma.[7][13]

Comparative Pharmacological Data

The distinct molecular interactions of second-generation antagonists translate into significant differences in their pharmacokinetic and pharmacodynamic properties. Palonosetron's higher binding affinity and much longer half-life are key contributors to its enhanced clinical efficacy, particularly in preventing delayed CINV.[4]

| Parameter | Ondansetron | Granisetron | Palonosetron |

| Generation | First | First | Second |

| Binding Mechanism | Competitive[6] | Competitive[6] | Allosteric & Competitive[6][12] |

| Binding Affinity (pKi) | ~8-9[3] | ~8-9[3] | ~10.5[3] |

| Plasma Half-Life | ~4 hours[14] | ~9 hours[14] | ~40 hours[12][15] |

| Receptor Interaction | Simple bimolecular[6] | Simple bimolecular[6] | Positive cooperativity, triggers receptor internalization[6][7][13] |

Table 1: Comparative Pharmacology of 5-HT3 Receptor Antagonists.

Key Experimental Protocols

Characterizing the pharmacology of 5-HT3 receptor antagonists involves a suite of in vitro and in vivo assays.

Radioligand Binding Assay (for Binding Affinity)

This assay quantifies the affinity of a compound for the 5-HT3 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test antagonist.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing human 5-HT3 receptors (e.g., HEK293 cells).[16]

-

Radioligand: A tritiated high-affinity 5-HT3 antagonist, such as [³H]-Granisetron.[1][16]

-

Test Compound: Second-generation antagonist (e.g., palonosetron) at serial dilutions.

-

Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and wash buffer.[16]

-

Apparatus: Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding), filtration apparatus (cell harvester), and a liquid scintillation counter.[8][16]

Methodology:

-

Membrane Preparation: Culture and harvest cells expressing the 5-HT3 receptor. Homogenize the cells in an ice-cold lysis buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[8][16]

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound).[16]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.[8]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[8][16]

-

Quantification: Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.[17]

Patch-Clamp Electrophysiology (for Functional Antagonism)